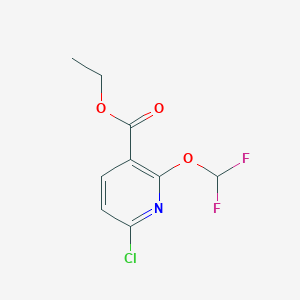
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate typically involves the reaction of 6-chloronicotinic acid with difluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biological studies to understand the interaction of nicotinate derivatives with biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic receptors, leading to modulation of signal transduction pathways. This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate can be compared with other similar compounds such as:
Ethyl 6-chloronicotinate: Lacks the difluoromethoxy group, which may result in different biological activities.
Ethyl 2-(difluoromethoxy)nicotinate: Differs in the position of the chlorine atom, leading to variations in chemical reactivity and biological effects.
6-chloro-2-(difluoromethoxy)nicotinic acid: The presence of a carboxylic acid group instead of an ester group can significantly alter its properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H8ClF2NO3 |
|---|---|
Molecular Weight |
251.61 g/mol |
IUPAC Name |
ethyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-6(10)13-7(5)16-9(11)12/h3-4,9H,2H2,1H3 |
InChI Key |
CFBVJYWTMFJKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















